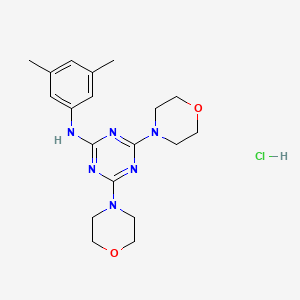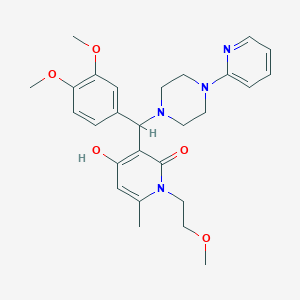
2-Nitro-4-phenoxyphenol
Übersicht
Beschreibung
2-Nitro-4-phenoxyphenol is a chemical compound with the molecular weight of 231.21 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-12-7-6-10 (8-11 (12)13 (15)16)17-9-4-2-1-3-5-9/h1-8,14H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 51-55 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction Mechanisms : A study investigated the electrochemical reduction of aromatic nitro compounds like 4-nitrobenzophenone, which can provide insights into the reduction mechanisms of compounds similar to 2-Nitro-4-phenoxyphenol. This research is essential for understanding the electrochemical behaviors of these compounds in different pH conditions (Laviron, Meunier-Prest, & Lacasse, 1994).
Degradation of Nitrophenol Compounds : Another study focused on the degradation of nitrophenol compounds, which is closely related to environmental pollution and treatment. The research identified and characterized a novel gene cluster responsible for the degradation of p-nitrophenol in a gram-positive bacterium, offering insights into bioremediation methods for similar compounds (Kitagawa, Kimura, & Kamagata, 2004).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of nitrophenols using TiO2 in aqueous suspensions highlights the potential for environmental remediation of water pollutants similar to this compound. This study helps understand the degradation pathways and the role of hydroxyl radicals in this process (Paola et al., 2003).
Gas-Phase Reactions of Phenol Compounds : A study on the gas-phase reaction of phenol with NO3 radicals produced nitration products like 2-nitrophenol. This research provides insights into the atmospheric chemistry and environmental impact of nitrophenol compounds (Bolzacchini et al., 2001).
Graphene-Based Catalysis for Nitro Compounds : Recent progresses in graphene-based (photo)catalysts for the reduction of nitro compounds were explored in a study, offering applications in synthesizing amines from nitroarenes. This is significant for organic chemistry and environmental concerns (Nasrollahzadeh et al., 2020).
Role of Cytochrome P-450 Isozymes : The hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a was studied, highlighting the enzymatic mechanisms relevant to the metabolism of nitrophenol compounds (Koop, 1986).
Safety and Hazards
The safety information for 2-Nitro-4-phenoxyphenol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
It is known that nitrophenols, in general, can interact with various biological targets, including proteins and dna, leading to changes in their structure and function .
Mode of Action
2-Nitro-4-phenoxyphenol is an organic compound that can be synthesized by nitrating 2-nitrophenol with nitrous acid . It reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone
Biochemical Pathways
The nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙NO2 . This suggests that this compound might also be involved in similar nitration pathways.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that the compound reacts with oxygen to form nitrogen, nitrous oxide, and benzoquinone . These reaction products could potentially have various effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-nitro-4-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPTCXTEHFQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)
![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)
![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)


![1-(furan-2-carbonyl)-6-(piperidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2904397.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enenitrile](/img/structure/B2904398.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)
